Myliol
CAS No.:
Cat. No.: VC1908035
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22O |
|---|---|
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | (1R,2R,4S,7R,8S,10S)-3,3,7-trimethyl-11-methylidenetetracyclo[5.4.0.01,8.02,4]undecan-10-ol |
| Standard InChI | InChI=1S/C15H22O/c1-8-10(16)7-11-14(4)6-5-9-12(13(9,2)3)15(8,11)14/h9-12,16H,1,5-7H2,2-4H3/t9-,10-,11-,12+,14+,15-/m0/s1 |
| Standard InChI Key | PURSYKHVGUXFOW-XISXQVBMSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@@H]([C@]14[C@H]2C[C@@H](C4=C)O)C3(C)C |
| Canonical SMILES | CC1(C2C1C34C(C3(CC2)C)CC(C4=C)O)C |
Introduction
Chemical Structure and Properties
Structural Features
Crystallographic studies of the p-bromobenzoate derivative showed that the crystals are triclinic, belonging to space group P1, with cell dimensions a = 10.37(1) Å, b = 10.20(1) Å, c = 10.39(1) Å, α = 107.8(1)°, β = 71.6(1)°, γ = 110.3(1)°, and Z = 2, with two independent molecules in an asymmetric unit . The absolute configuration of Myliol was determined conclusively through the anomalous dispersion effect observed in the X-ray analysis .
Physical and Chemical Properties
Myliol exhibits specific physical and chemical properties that have been characterized through various analytical methods. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of Myliol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H22O | |
| Molecular Weight | 218.33 g/mol | |
| CAS Number | 34562-58-8 | |
| InChI | InChI=1S/C15H22O/c1-8-10(16)7-11-14(4)6-5-9-12(13(9,2)3)15(8,11)14/h9-12,16H,1,5-7H2,2-4H3/t9-,10-,11-,12+,14+,15-/m0/s1 | |
| InChIKey | PURSYKHVGUXFOW-XISXQVBMSA-N | |
| SMILES | C[C@]12CC[C@H]3C@@HC3(C)C | |
| Optical Rotation | (-)-Myliol (naturally occurring form) |
These physical and chemical properties play an important role in the identification and characterization of Myliol in various analytical procedures. The structural complexity of Myliol, evidenced by its multiple stereogenic centers and unique tetracyclic skeleton, contributes to its distinctive chemical behavior and potential biological activities .
Natural Sources
Mylia taylorii
Myliol is primarily found in the liverwort Mylia taylorii, which serves as its main natural source . Mylia taylorii, also known as Taylor's flapwort, is a species of leafy liverwort belonging to the family Myliaceae . This plant forms dense mats or hemispherical colonial growths of vertical shoots which have a characteristic swollen, slimy appearance when damp . The shoots typically appear yellow-green, often tinged with brown or red, and can reach 3-8 cm in height .
Geographically, Mylia taylorii is distributed across mountainous districts of northern Europe, the mountains of Continental Europe, Greenland, and eastern North America from Newfoundland to Tennessee . There are also scattered records for western North America and eastern Asia . The species is considered most common in Great Britain and Scandinavia .
Ecologically, Mylia taylorii typically grows on peaty banks, bases of trees, rock faces, screes, and open woodland in high rainfall climates . It is consistently calcifugous in its choice of substrate, preferring acidic conditions . The distribution of Mylia taylorii is limited by a requirement for at least 120-140 wet days per year, highlighting its preference for moist environments .
Other Sources
While Mylia taylorii represents the primary natural source of Myliol, the compound has also been identified in other liverwort species. Table 2 summarizes the natural sources of Myliol documented in the literature.
Table 2: Natural Sources of Myliol
| Species | Family | Source Type | Reference |
|---|---|---|---|
| Mylia taylorii | Myliaceae | Liverwort | |
| Mylia nuda | Myliaceae | Liverwort | |
| Anastrophyllum donnianum | Anastrophyllaceae | Liverwort |
These liverwort species share certain ecological and morphological characteristics, which may explain their common biosynthetic capacity to produce Myliol and related sesquiterpenes . Interestingly, Myliol is found alongside other aromadendrene-type sesquiterpenes in these plant sources, including aromadendrene, myli-4(15)-ene, α-gurjunene, anastreptene, viridiflorene, viridiflorol, globulol, and spathulenol . This co-occurrence suggests common biosynthetic pathways for these compounds in liverwort species .
Biotransformation Studies
Biotransformation studies have provided valuable insights into the enzymatic modification of Myliol, demonstrating its potential for the generation of novel derivatives with potentially enhanced properties. A key study described in the literature involved the biotransformation of Myliol by the fungus Aspergillus niger (strain IFO 4407) .
Researchers found that A. niger regioselectively hydroxylated one of the geminal dimethyl groups on the cyclopropane ring of Myliol to form 12β-hydroxymyliol (compound 3a) . This transformation demonstrates the substrate specificity of A. niger's enzymatic systems and highlights the potential for using microbial biotransformation to generate novel Myliol derivatives .
The structure of the biotransformation product was elucidated through comprehensive spectral analysis and confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY) . These analytical techniques provided unambiguous evidence for the regio- and stereoselectivity of the hydroxylation reaction .
The biotransformation process was monitored over time, revealing a gradual decrease in Myliol concentration with a corresponding increase in 12β-hydroxymyliol . This time-dependent pattern is characteristic of enzymatic reactions and provides insights into the kinetics of the biotransformation process .
Table 3: Biotransformation of Myliol by Aspergillus niger
This study highlights the potential of microbial biotransformation as a tool for generating novel Myliol derivatives with potentially enhanced biological or pharmacological properties . The regioselectivity observed in this transformation suggests that A. niger's enzymatic systems recognize specific structural features of Myliol, allowing for targeted modifications that might be challenging to achieve through conventional chemical synthesis .
Chemical Synthesis and Derivatives
The unique structure of Myliol has inspired synthetic chemists to develop methods for creating derivatives that may possess enhanced properties or serve as intermediates in the synthesis of other compounds. Research has documented the synthesis of several Myliol derivatives through various chemical transformations, particularly platinum-catalyzed cycloisomerizations .
Two key derivatives, identified as Myliol derivatives 14 and 15, were synthesized through platinum-catalyzed reactions followed by subsequent modifications . Specifically, Myliol derivative 14 was synthesized by reacting compound 12 (8 mg, 0.030 mmol) with PtCl2 (0.5 mg, 10% mmol), resulting in a 65% yield of the desired product as a clear oil . This derivative exhibited specific physical properties, including an Rf value of 0.49 (petroleum/Et2O = 3:1) and an optical rotation [α]D of -18.9 (c 0.5, CH2Cl2) .
Further chemical transformation of derivative 14 was achieved by treatment with K2CO3 in methanol at room temperature for 30 minutes, leading to the formation of Myliol derivative 15 . Both derivatives were fully characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) .
Table 4: Myliol Derivatives and Their Properties
The successful synthesis of these derivatives demonstrates the feasibility of chemical modifications to the Myliol skeleton, providing pathways for the development of analogues with potentially enhanced properties or biological activities . These synthetic approaches complement the biotransformation methods described earlier, offering complementary strategies for exploring the chemical space around the Myliol structure .
The structural similarities between Myliol and these biologically active sesquiterpenes suggest that Myliol may share some of these properties, making it a candidate for further biological evaluation . The unique tetracyclic structure of Myliol, with its constrained ring system and specific stereochemistry, may confer distinct biological activities that differ from those of other aromadendrene-type compounds .
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